molecular formula C17H11FO2 B5853343 (3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one

Cat. No.: B5853343
M. Wt: 266.27 g/mol
InChI Key: SKRXPAMJTWRHMK-GXDHUFHOSA-N
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Description

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one typically involves the condensation of benzaldehyde derivatives with furan-2(3H)-one derivatives. Commonly used reaction conditions include:

    Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-benzylidene-5-phenylfuran-2(3H)-one
  • (3E)-3-benzylidene-5-(4-chlorophenyl)furan-2(3H)-one
  • (3E)-3-benzylidene-5-(4-methylphenyl)furan-2(3H)-one

Uniqueness

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRXPAMJTWRHMK-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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